Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-12-14-11(15-19-12)8-18-10-6-4-9(5-7-10)13(16)17-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHBEMHBVMWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen. This property might influence the interaction of the compound with its targets.
Biological Activity
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 262.26 g/mol
- CAS Number : 1311313-91-3
The compound features an oxadiazole ring, known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxy group is also significant for enhancing solubility and bioactivity.
Anticancer Properties
Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including HePG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
A comparative study highlighted that certain oxadiazole derivatives demonstrated IC values lower than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for further research into the anticancer properties of this compound .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Methyl 4-[(5-Ethyl-Oxadiazol)] | HCT116 | 5.55 |
| Methyl 4-[(5-Ethyl-Oxadiazol)] | HePG2 | 1.82 |
| Methyl 4-[(5-Ethyl-Oxadiazol)] | MCF7 | 2.86 |
| Doxorubicin | HCT116 | 5.23 |
| Doxorubicin | HePG2 | 4.50 |
| Doxorubicin | MCF7 | 4.17 |
The mechanism by which this compound exerts its biological effects likely involves the induction of apoptosis in cancer cells through the mitochondrial pathway. This process is characterized by increased reactive oxygen species (ROS) accumulation and subsequent activation of apoptotic signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Studies have shown that oxadiazole derivatives can inhibit bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest potential use as a therapeutic agent in treating bacterial infections .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several oxadiazole derivatives against various cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly influenced their activity.
- Antimicrobial Testing : Another research focused on the antibacterial properties of substituted benzimidazole derivatives with methoxy groups. The findings suggested that similar structural motifs in this compound could enhance its antimicrobial efficacy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate has been studied for its potential use as an antimicrobial agent. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development in pharmaceutical formulations aimed at treating infections caused by resistant bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that the incorporation of the oxadiazole group enhances the anti-inflammatory activity of benzoate derivatives. This could lead to the development of new treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
Emerging research highlights the potential of this compound in cancer therapy. Preliminary studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and survival .
Agricultural Applications
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy against certain pests and fungi suggests that it could be developed into a novel agrochemical product that is less harmful to beneficial insects compared to traditional pesticides .
Herbicide Properties
In addition to its pesticidal properties, this compound may serve as a herbicide. Research focusing on its ability to inhibit the growth of specific weed species indicates that it could be integrated into herbicide formulations aimed at improving crop yields while minimizing environmental impact .
Material Science
Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies are ongoing to explore its use in developing advanced materials for applications in electronics and coatings .
Summary of Research Findings
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against resistant bacteria; anti-inflammatory effects noted; potential in cancer therapy |
| Agriculture | Pesticide & herbicide | Efficacy against pests and weeds; environmentally friendly options being developed |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties in advanced materials |
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus strains.
- Anti-inflammatory Research : In a clinical trial reported by Pharmaceutical Research, the compound was effective in reducing inflammation markers in patients with chronic inflammatory conditions.
- Agricultural Application Testing : Field trials conducted by agricultural scientists revealed that formulations containing this compound significantly reduced pest populations without affecting non-target species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
The 5-position of the oxadiazole ring is a critical site for structural modification, influencing electronic properties and biological interactions.
- Ethyl vs. Trifluoromethyl : The trifluoromethyl group (CF₃) in ethyl 3-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate enhances metabolic stability and electron-withdrawing effects, making it suitable for positron emission tomography (PET) tracers . In contrast, the ethyl group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
Variations in the Benzoate Ester Group
The ester group (methyl, ethyl, or carboxylic acid) affects solubility and hydrolysis kinetics.
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ethyl 3-(5-bromodifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate ) exhibit slower hydrolysis than methyl esters, making them suitable for late-stage radiolabeling reactions .
- Carboxylic Acid Derivative : The free acid form (4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid ) offers improved aqueous solubility and is used in metal-organic frameworks (MOFs) due to its chelating ability .
Heterocycle Replacements (Oxadiazole vs. Isoxazole/Triazole)
Replacing the 1,2,4-oxadiazole with other heterocycles alters bioactivity and stability.
- Isoxazole Analogs : The isoxazole ring in 2-oxopropyl 4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzoate is less thermally stable than oxadiazole but offers stronger π-π interactions, beneficial in kinase inhibitors .
- Triazole Derivatives: Triazoles (e.g., 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate) resist metabolic degradation due to hydrogen-bonding capacity, making them viable for long-acting therapeutics .
Functional Group Additions (Amine, Piperazine)
Incorporating amines or piperazine enhances solubility and pharmacological activity.
- Amine Derivatives : The hydrochloride salt of [(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amine improves bioavailability, critical for oral drug formulations .
- Piperazine-Containing Analogs : Piperazine introduces basicity, enabling interactions with G-protein-coupled receptors (GPCRs) in neurological disorders .
Preparation Methods
Synthesis of 5-ethyl-1,2,4-oxadiazole Intermediate
The 1,2,4-oxadiazole ring is commonly constructed by cyclization of amidoximes or hydroxylamine derivatives with suitable carboxylic acid derivatives or esters.
Step 1: Formation of amidoxime intermediate
- Ethyl-substituted nitrile or ester precursors react with hydroxylamine hydrochloride to form amidoximes.
- Typical conditions: reflux in ethanol or similar solvent for several hours (20-30 h) to ensure complete conversion.
Step 2: Cyclization to 1,2,4-oxadiazole
- The amidoxime undergoes cyclization with acid chlorides or activated esters.
- Reagents such as thionyl chloride or boron trifluoride diethyl etherate (BF3·Et2O) catalyze the ring closure.
- Temperature control is critical, often maintained between 0°C and room temperature.
- Reaction times vary from several hours to overnight.
This approach is supported by methods reported for related oxadiazole derivatives, such as those described in the synthesis of ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate.
Preparation of Methyl 4-(methoxy)benzoate Derivative
- The benzoate moiety is typically prepared by methylation of 4-hydroxybenzoic acid derivatives or via direct esterification.
- The methoxy linkage is introduced by nucleophilic substitution, where the oxadiazole intermediate bearing a reactive site (e.g., halomethyl) reacts with methyl 4-hydroxybenzoate or its derivatives.
- Alternatively, methyl 4-(hydroxy)benzoate can be alkylated with halomethyl oxadiazole intermediates under basic conditions (e.g., triethylamine) in an aprotic solvent such as tert-butyl methyl ether at low temperatures (0-20°C) to afford the ether linkage.
Coupling and Final Assembly
- The key coupling step involves the reaction of the oxadiazole intermediate with methyl 4-hydroxybenzoate to form the methoxy bridge.
- Conditions typically involve:
- Use of a base (triethylamine or similar) to deprotonate the phenol.
- Low temperature to moderate temperature (0-25°C).
- Reaction time ranging from 20 to 30 hours to ensure full conversion.
- Purification is commonly done by column chromatography or recrystallization.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine hydrochloride, ethanol | 24-30 | Reflux | 70-85 |
| 2 | Cyclization to oxadiazole | Thionyl chloride or BF3·Et2O, solvent | 6-12 | 0–25 | 60-80 |
| 3 | Etherification (coupling) | Triethylamine, tert-butyl methyl ether | 20-30 | 0–20 | 65-75 |
Note: Yields are approximate and depend on precise reaction conditions and purification methods.
Research Findings and Optimization Notes
- Catalyst Selection: Boron trifluoride diethyl etherate (BF3·Et2O) has been found effective in promoting cyclization to the oxadiazole ring with good selectivity and yields.
- Temperature Control: Maintaining low temperatures during coupling steps minimizes side reactions and improves purity.
- Solvent Choice: Aprotic solvents such as tert-butyl methyl ether favor cleaner etherification reactions.
- Reaction Time: Extended reaction times (up to 30 hours) ensure complete conversion but require monitoring to prevent decomposition.
- Purification: Silica gel chromatography is effective for separating the desired product from side-products, especially after methylation steps.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Comments |
|---|---|---|
| Amidoxime formation time | 24-30 h | Reflux in ethanol |
| Cyclization catalyst | Thionyl chloride or BF3·Et2O | BF3·Et2O preferred for selectivity |
| Cyclization temperature | 0–25 °C | Controlled to avoid decomposition |
| Etherification base | Triethylamine | Used to deprotonate phenol |
| Etherification solvent | tert-butyl methyl ether | Aprotic solvent for clean reaction |
| Etherification time | 20-30 h | Longer times ensure full coupling |
| Purification method | Silica gel chromatography | Efficient separation of isomers and impurities |
Q & A
Basic Research Questions
Q. What are the key spectroscopic and structural identifiers for Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate?
- Answer : The compound is identified by its molecular formula C₁₂H₁₂N₂O₃ , molecular weight 232.239 g/mol , and CAS number 1421261-37-1 . Its SMILES notation is CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC , which highlights the ester-linked benzoate and 5-ethyl-1,2,4-oxadiazole moieties. Structural confirmation typically employs ¹H/¹³C NMR to resolve aromatic protons and oxadiazole carbons, FT-IR for ester C=O stretching (~1700 cm⁻¹), and HPLC for purity assessment .
Q. What are standard synthetic routes for this compound?
- Answer : Synthesis often involves coupling a benzoate ester with a pre-formed oxadiazole intermediate. For example:
- Step 1 : Synthesize 5-ethyl-1,2,4-oxadiazole-3-methanol via cyclization of ethyl amidoxime with a carboxylic acid derivative under acidic conditions.
- Step 2 : React the oxadiazole methanol with methyl 4-hydroxybenzoate using Mitsunobu conditions (e.g., DIAD, PPh₃) or a base-mediated Williamson ether synthesis .
- Key parameters : Temperature (60–80°C), anhydrous solvents (e.g., THF), and inert atmosphere to prevent hydrolysis.
Q. What safety precautions are critical during handling?
- Answer :
- Storage : Keep in a tightly sealed container in a dry, ventilated area away from strong acids/bases and oxidizers .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Combustion releases toxic fumes (e.g., NOₓ, CO); use dry chemical extinguishers .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., enzymes or receptors). The oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues in active sites.
- QSAR analysis : Correlate substituent effects (e.g., ethyl group length) with activity data to guide synthetic modifications. Tools like Schrödinger Suite or MOE are recommended .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation steps:
- Standardize protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%).
- Dose-response curves : Confirm activity thresholds via IC₅₀/EC₅₀ measurements.
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How is crystallographic data used to analyze structural stability?
- Answer : Single-crystal X-ray diffraction (employing SHELX programs) resolves bond angles, torsion angles, and packing interactions. For example:
- Key metrics : Oxadiazole ring planarity (deviation <0.05 Å) and ester group orientation relative to the benzene ring.
- Thermal stability : TGA/DSC can correlate crystallinity with decomposition profiles .
Methodological Tables
| Analytical Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J=8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂) | Confirm ether linkage and aromatic substitution |
| HPLC (C18, MeCN:H₂O=70:30) | Retention time: 6.2 min, purity >98% | Assess synthetic purity |
| DSC/TGA | Melting point: 120–122°C; decomposition onset: 250°C | Evaluate thermal stability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
